An In-depth Technical Guide to the Environmental Fate and Degradation of Trifloxystrobin in Soil
An In-depth Technical Guide to the Environmental Fate and Degradation of Trifloxystrobin in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifloxystrobin, a broad-spectrum fungicide from the strobilurin class, is widely used in agriculture to control a variety of fungal diseases. Its environmental fate, particularly in soil, is a critical aspect of its overall safety and risk assessment. This technical guide provides a comprehensive overview of the degradation of trifloxystrobin in the soil environment, detailing its degradation pathways, half-life under various conditions, and the primary metabolites formed. It also outlines detailed experimental protocols for studying its degradation and presents quantitative data in a clear, tabular format. Diagrams illustrating the degradation pathways and experimental workflows are included to provide a visual representation of the key processes.
Physicochemical Properties of Trifloxystrobin
Understanding the fundamental physicochemical properties of trifloxystrobin is essential for comprehending its behavior and fate in the soil.
| Property | Value | Reference |
| IUPAC Name | methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate | [1] |
| CAS Number | 141517-21-7 | |
| Molecular Formula | C₂₀H₁₉F₃N₂O₄ | [1] |
| Molecular Weight | 408.4 g/mol | |
| Appearance | White, odorless powder | [2] |
| Melting Point | 72.9 °C | [2] |
| Water Solubility | 0.610 mg/L at 25 °C | [1] |
| Vapor Pressure | 3.4 x 10⁻⁶ mPa at 25 °C | |
| LogP (Kow) | 4.5 at 25 °C | [1] |
| Soil Sorption Koc | 1642–3745 |
Trifloxystrobin has low aqueous solubility and a high octanol-water partition coefficient (LogP), indicating its lipophilic nature and a tendency to adsorb to soil organic matter.[2]
Degradation of Trifloxystrobin in Soil
Trifloxystrobin degrades in soil through a combination of biotic and abiotic processes. The primary degradation pathways are hydrolysis and isomerization.[3][4] Photolysis is also a significant factor in the dissipation of trifloxystrobin in field conditions.[4][5]
Degradation Pathways
The main degradation pathway for trifloxystrobin in soil is the hydrolysis of the methyl ester group to form its corresponding carboxylic acid metabolite, trifloxystrobin acid (CGA 321113).[2][4] This transformation is primarily microbially mediated.[2] Trifloxystrobin also undergoes isomerization of the (E,E) isomer to other geometric isomers (E,Z; Z,E; and Z,Z).[3]
Half-Life (DT50) in Soil
Trifloxystrobin degrades relatively quickly in soil, while its primary metabolite, trifloxystrobin acid, is significantly more persistent.[2] The degradation rate is influenced by various environmental factors.
Table 1: Aerobic Soil Metabolism of Trifloxystrobin and Trifloxystrobin Acid (CGA 321113)
| Compound | Soil Type | Temperature (°C) | DT50 (days) | Reference |
| Trifloxystrobin | Various | Laboratory | < 3 | [2] |
| Various | Field | 0.54 - 8.8 | [6] | |
| Silty Clay, Clay, Sandy Loam | Laboratory | 1.8 - 2.3 | [1] | |
| Paddy Soil | Field | 2 - 5 | [1] | |
| Loam | 20 | 1.9 | [7] | |
| Sandy Loam | 20 | 3.0 | [7] | |
| Trifloxystrobin Acid (CGA 321113) | Various | Laboratory | ~100 | [2] |
Factors Influencing Degradation
Several factors influence the rate of trifloxystrobin degradation in soil:
-
Soil Properties: The extent of adsorption of trifloxystrobin and its acid metabolite is directly correlated with the organic matter and clay content of the soil.[8]
-
Photolysis: Photolysis is a major pathway for the dissipation of trifloxystrobin under field conditions, with the number of sunshine hours being a key influencing factor.[4][9]
-
Temperature: Degradation rates are generally slower at lower temperatures for both the parent compound and its acid metabolite.[2]
-
Soil Moisture: Lower soil moisture content can lead to slower dissipation rates.[2]
-
pH: Trifloxystrobin is more susceptible to hydrolysis under basic conditions.[2]
Experimental Protocols
The study of trifloxystrobin's degradation in soil typically follows standardized guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.
Aerobic Soil Metabolism Study (based on OECD 307)
This protocol outlines the key steps for conducting a laboratory-based aerobic soil metabolism study.
Methodology:
-
Soil Selection and Preparation:
-
Collect fresh soil from a site with no recent pesticide application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Pre-incubate the soil in the dark at the test temperature and moisture for a period (e.g., 7-14 days) to allow microbial activity to stabilize.[10]
-
-
Test Substance Application:
-
Prepare a stock solution of radiolabeled ([¹⁴C]) trifloxystrobin in a suitable solvent.
-
Apply the test substance to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.[10]
-
-
Incubation:
-
Place the treated soil samples in incubation vessels (e.g., biometers).
-
Incubate the samples in the dark under controlled aerobic conditions (e.g., 20 ± 2 °C and 40-60% of maximum water holding capacity).[2]
-
Include traps for volatile organic compounds and carbon dioxide to monitor mineralization.[10]
-
-
Sampling and Extraction:
-
Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent mixture, such as acetonitrile/water.[11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure.[12][13]
-
-
QuEChERS Extraction and Clean-up (Example): [12][13]
-
Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.
-
Add water (if the soil is dry) and acetonitrile.
-
Shake vigorously for a specified time (e.g., 1 minute).
-
Add extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake again and centrifuge to separate the layers.
-
Take an aliquot of the supernatant (acetonitrile layer) for clean-up.
-
Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., PSA, C18) to the extract, vortexing, and centrifuging.
-
The final extract is ready for analysis.
-
-
Analysis:
-
Analyze the extracts for trifloxystrobin and its metabolites using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14]
-
Quantify the amount of parent compound and metabolites at each time point.
-
Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.
-
-
Data Analysis:
-
Calculate the dissipation kinetics of trifloxystrobin and the formation and decline of its metabolites.
-
Determine the half-life (DT50) and DT90 values using appropriate kinetic models (e.g., first-order kinetics).
-
Analytical Method: LC-MS/MS
Table 2: Example LC-MS/MS Parameters for the Analysis of Trifloxystrobin and Trifloxystrobin Acid
| Parameter | Setting |
| Chromatography System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analytes, followed by re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Trifloxystrobin: e.g., m/z 409 -> 186, 206 Trifloxystrobin Acid (CGA 321113): e.g., m/z 395 -> 186, 206 |
Conclusion
Trifloxystrobin undergoes relatively rapid degradation in soil, primarily through microbial hydrolysis to form the more persistent metabolite, trifloxystrobin acid (CGA 321113). Photolysis and isomerization are also important degradation pathways. The rate of degradation is influenced by a variety of soil and environmental factors. Standardized laboratory and field studies, following guidelines such as OECD 307, are essential for accurately assessing the environmental fate of trifloxystrobin and its metabolites. The use of robust analytical techniques like LC-MS/MS is crucial for the sensitive and specific quantification of these compounds in complex soil matrices. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of trifloxystrobin.
References
- 1. Trifloxystrobin | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 4. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 6. Field dissipation of trifloxystrobin and its metabolite trifloxystrobin acid in soil and apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental fate of trifloxystrobin in soils of different geographical origins and photolytic degradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. weber.hu [weber.hu]
- 13. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 14. Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
